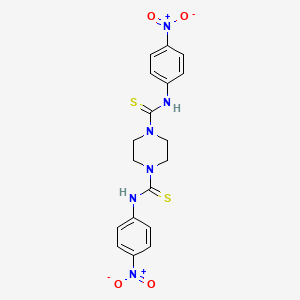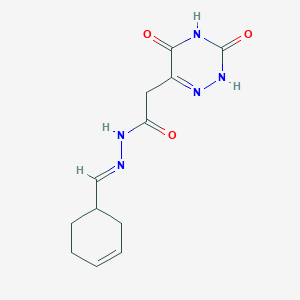![molecular formula C16H16O4S2 B5769863 3-({2-[(4-methylphenyl)sulfonyl]ethyl}thio)benzoic acid](/img/structure/B5769863.png)
3-({2-[(4-methylphenyl)sulfonyl]ethyl}thio)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({2-[(4-methylphenyl)sulfonyl]ethyl}thio)benzoic acid, also known as Meclofenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of pain, inflammation, and fever. It belongs to the family of anthranilic acid derivatives and is structurally related to other NSAIDs like aspirin and ibuprofen. Meclofenamic acid has been widely studied for its therapeutic potential in various diseases and disorders.
Mécanisme D'action
3-({2-[(4-methylphenyl)sulfonyl]ethyl}thio)benzoic acid acid exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. COX-1 and COX-2 are two isoforms of the enzyme, and this compound acid selectively inhibits COX-2, which is known to be involved in inflammation and pain. By inhibiting COX-2, this compound acid reduces the production of prostaglandins and thereby alleviates inflammation, pain, and fever.
Biochemical and physiological effects:
This compound acid has been shown to have several biochemical and physiological effects. It has been reported to inhibit platelet aggregation, reduce leukocyte migration, and modulate the activity of cytokines and chemokines. This compound acid has also been shown to have antioxidant properties and to reduce oxidative stress in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
3-({2-[(4-methylphenyl)sulfonyl]ethyl}thio)benzoic acid acid has several advantages for use in lab experiments. It is readily available, inexpensive, and has a well-established mechanism of action. However, it also has some limitations, such as its potential for off-target effects and its low solubility in aqueous solutions. Careful consideration should be given to the appropriate concentration and duration of treatment when using this compound acid in lab experiments.
Orientations Futures
There are several future directions for the study of 3-({2-[(4-methylphenyl)sulfonyl]ethyl}thio)benzoic acid acid. One area of research is the development of novel derivatives of the drug with improved pharmacological properties. Another area of interest is the investigation of the role of this compound acid in the regulation of immune responses and the treatment of autoimmune diseases. Additionally, the potential use of this compound acid in combination with other drugs for cancer therapy is an area of active research.
Méthodes De Synthèse
3-({2-[(4-methylphenyl)sulfonyl]ethyl}thio)benzoic acid acid can be synthesized by reacting 2-chlorobenzoic acid with 2-(4-methylphenylsulfonyl)ethylthiol in the presence of a base like potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism and yields this compound acid as a white crystalline solid with a melting point of 167-169°C.
Applications De Recherche Scientifique
3-({2-[(4-methylphenyl)sulfonyl]ethyl}thio)benzoic acid acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the synthesis of prostaglandins, which are known to play a crucial role in inflammation, pain, and fever. This compound acid has also been investigated for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Propriétés
IUPAC Name |
3-[2-(4-methylphenyl)sulfonylethylsulfanyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4S2/c1-12-5-7-15(8-6-12)22(19,20)10-9-21-14-4-2-3-13(11-14)16(17)18/h2-8,11H,9-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUERTFNLTGQOAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCSC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5769787.png)

![2-chloro-N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5769806.png)

![3-cyclopentyl-N-[4-(dimethylamino)phenyl]propanamide](/img/structure/B5769829.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5769841.png)
![N-(4-chlorobenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5769846.png)
![N-[3-(acetylamino)phenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B5769854.png)
![N-[4-(diethylamino)phenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5769867.png)


![N'-[(4-methoxy-3-nitrobenzoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5769881.png)